molecular formula C16H22N2OS B10974981 N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methylbutanamide

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methylbutanamide

Cat. No.: B10974981
M. Wt: 290.4 g/mol
InChI Key: RGABKHOBKWUODP-UHFFFAOYSA-N
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Description

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-METHYLBUTANAMIDE is a complex organic compound featuring a cyano group, a cyclooctathiophene ring, and a methylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-METHYLBUTANAMIDE typically involves multi-step organic reactions. The process begins with the formation of the cyclooctathiophene ring, followed by the introduction of the cyano group and the methylbutanamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-METHYLBUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyano group or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to optimize each specific reaction.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the reagents used.

Scientific Research Applications

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-METHYLBUTANAMIDE has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity in preliminary studies.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism by which N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-METHYLBUTANAMIDE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-CYANO-4H5H6H7H8H-CYCLOHEPTA[B]THIOPHEN-2-YL}-3-METHYLBUTANAMIDE
  • N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-2-(2,6-DIMETHYLMORPHOLIN-4-YL)ACETAMIDE

Uniqueness

N-{3-CYANO-4H5H6H7H8H9H-CYCLOOCTA[B]THIOPHEN-2-YL}-3-METHYLBUTANAMIDE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and physical properties

Properties

Molecular Formula

C16H22N2OS

Molecular Weight

290.4 g/mol

IUPAC Name

N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-3-methylbutanamide

InChI

InChI=1S/C16H22N2OS/c1-11(2)9-15(19)18-16-13(10-17)12-7-5-3-4-6-8-14(12)20-16/h11H,3-9H2,1-2H3,(H,18,19)

InChI Key

RGABKHOBKWUODP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(C2=C(S1)CCCCCC2)C#N

Origin of Product

United States

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